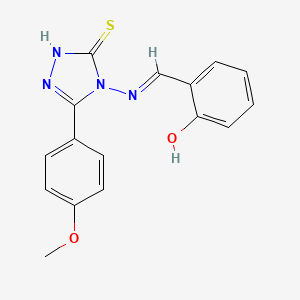
5-(2-Fluorophenyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Fluorophenyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol: is a mouthful, but its structure reveals its complexity. Let’s break it down:
Core Structure: The compound consists of a 1,2,4-triazole ring fused with a thiol group (sulfur atom) and an amino group.
Functional Groups:
Vorbereitungsmethoden
Synthetic Routes::
Radical Approach: Protodeboronation of alkyl boronic esters can be utilized to synthesize this compound. The radical-based method allows access to 1°, 2°, and 3° alkyl boronic esters.
Matteson–CH₂–Homologation: Combining protodeboronation with Matteson homologation enables formal anti-Markovnikov alkene hydromethylation, a valuable transformation.
Application to Natural Products: The hydromethylation sequence has been applied to natural products like methoxy-protected (−)-Δ8-THC and cholesterol.
Industrial Production:: While industrial-scale production methods are not widely documented, research efforts continue to optimize synthetic routes for practical applications.
Analyse Chemischer Reaktionen
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield diverse products, including derivatives of the core structure.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a versatile building block in organic synthesis.
Biology: Investigated for potential bioactivity, including antimicrobial or antitumor properties.
Medicine: Research explores its pharmacological effects and potential drug development.
Industry: Applications in materials science, catalysis, and more.
Wirkmechanismus
Targets: The compound likely interacts with specific molecular targets, affecting cellular processes.
Pathways: Further studies are needed to elucidate the precise mechanisms.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Highlight its distinct features compared to related compounds.
Similar Compounds: Explore related triazoles, thiol-containing molecules, and fluorinated aromatics.
Eigenschaften
CAS-Nummer |
578759-92-9 |
|---|---|
Molekularformel |
C16H13FN4S |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
3-(2-fluorophenyl)-4-[(E)-(4-methylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H13FN4S/c1-11-6-8-12(9-7-11)10-18-21-15(19-20-16(21)22)13-4-2-3-5-14(13)17/h2-10H,1H3,(H,20,22)/b18-10+ |
InChI-Schlüssel |
LATDTLRIVGEFQX-VCHYOVAHSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3F |
Kanonische SMILES |
CC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5Z)-2-(4-Methoxyphenyl)-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-YL]methylene}[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12008405.png)
![4-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12008412.png)
![N-cyclohexyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12008414.png)

![2-[(4-chlorophenyl)methyl]-4-cyclohexyl-1-methoxybenzene](/img/structure/B12008418.png)
![4-[(4-methylbenzyl)oxy]-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B12008430.png)
![(2Z)-2-(4-butoxy-3-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12008432.png)
![4-iodo-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B12008454.png)

![(5Z)-5-{[3-(3-Isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12008464.png)

![4-Chloro-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B12008470.png)
